![molecular formula C18H17F3INO2 B4112660 4-butoxy-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4112660.png)
4-butoxy-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide
Übersicht
Beschreibung
4-butoxy-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide, also known as AG-1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR). This molecule has been extensively studied in scientific research for its potential applications in cancer treatment.
Wirkmechanismus
4-butoxy-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide targets the EGFR, which is a receptor tyrosine kinase that is overexpressed in many types of cancer. By inhibiting the activity of this receptor, 4-butoxy-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide can block the downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
4-butoxy-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting EGFR activity, it can also induce apoptosis (programmed cell death) in cancer cells and inhibit angiogenesis (the formation of new blood vessels that supply tumors with nutrients and oxygen).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-butoxy-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide in lab experiments is that it is a small molecule inhibitor, which makes it easier to administer and study than larger molecules such as antibodies. However, one limitation is that it may not be effective against all types of cancer, and its efficacy may vary depending on the specific molecular characteristics of the cancer cells being studied.
Zukünftige Richtungen
There are many potential future directions for research on 4-butoxy-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide. One area of interest is the development of combination therapies that use 4-butoxy-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide in conjunction with other targeted therapies or chemotherapy drugs. Another area of interest is the development of new formulations or delivery methods that could improve the efficacy and safety of 4-butoxy-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide in clinical settings. Additionally, further research is needed to better understand the molecular mechanisms underlying the effects of 4-butoxy-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide on cancer cells, which could lead to the development of more effective and targeted therapies in the future.
Wissenschaftliche Forschungsanwendungen
4-butoxy-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide has been extensively studied in scientific research for its potential applications in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been tested in clinical trials for the treatment of various types of cancer, including non-small cell lung cancer and head and neck cancer.
Eigenschaften
IUPAC Name |
4-butoxy-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3INO2/c1-2-3-10-25-14-7-4-12(5-8-14)17(24)23-16-9-6-13(22)11-15(16)18(19,20)21/h4-9,11H,2-3,10H2,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYMTGHNXIVDFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)I)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.